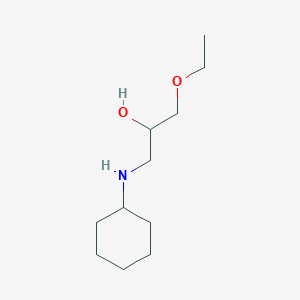
N~2~,N~2~-Dimethyl-4-methylidenenorvalinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~2~-Dimethyl-4-methylidenenorvalinamide is an organic compound with a unique structure that includes a dimethylated amine group and a methylene group attached to a norvalinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-Dimethyl-4-methylidenenorvalinamide typically involves the reaction of N,N-dimethylamine with a suitable precursor, such as a norvalinamide derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of N2,N~2~-Dimethyl-4-methylidenenorvalinamide may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions. The use of automated reactors and real-time monitoring systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~-Dimethyl-4-methylidenenorvalinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in dry solvents such as tetrahydrofuran (THF).
Substitution: Various nucleophiles, such as halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution can result in a variety of substituted amides.
Scientific Research Applications
N~2~,N~2~-Dimethyl-4-methylidenenorvalinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex amine derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N2,N~2~-Dimethyl-4-methylidenenorvalinamide exerts its effects involves its interaction with specific molecular targets. The dimethylamine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The methylene group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A related compound with two secondary amine groups, used in the preparation of metal complexes and as a chelating agent.
N,N-Dimethyl-1,2-butanediamine: Another similar compound used as a building block in organic synthesis.
Uniqueness
N~2~,N~2~-Dimethyl-4-methylidenenorvalinamide is unique due to its specific structural features, including the methylene group attached to the norvalinamide backbone. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88471-86-7 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-(dimethylamino)-4-methylpent-4-enamide |
InChI |
InChI=1S/C8H16N2O/c1-6(2)5-7(8(9)11)10(3)4/h7H,1,5H2,2-4H3,(H2,9,11) |
InChI Key |
SHKHAMHXXCRBKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C(=O)N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one](/img/structure/B14378184.png)
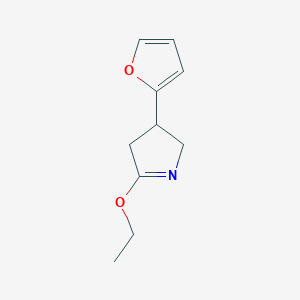
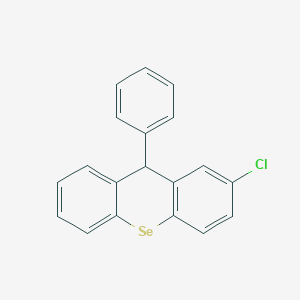
![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
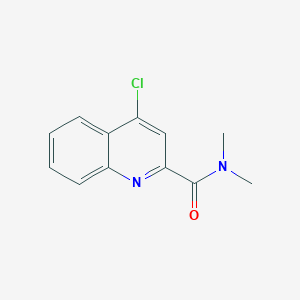
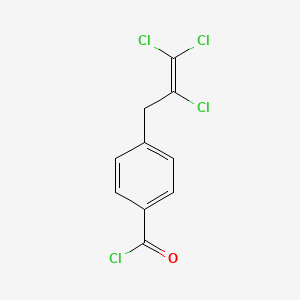
![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
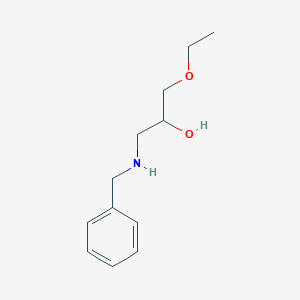
![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)
![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
